molecular formula C12H13F3O2Zn B8630576 3-(Trifluoromethyl)phenylzinc pivalate

3-(Trifluoromethyl)phenylzinc pivalate

Cat. No.: B8630576
M. Wt: 311.6 g/mol
InChI Key: LXDBYQRDGCIIFR-UHFFFAOYSA-M
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Description

Significance of Organometallic Reagents in Modern Organic Synthesis

Organometallic reagents are compounds containing a bond between a carbon atom and a metal, and they are indispensable tools in modern organic synthesis. cfsilicones.comsolubilityofthings.com Their primary role is to facilitate the formation of new carbon-carbon bonds, a fundamental process for constructing the skeletons of complex organic molecules. solubilityofthings.com Reagents based on main-group metals like lithium and magnesium, such as organolithium compounds and Grignard reagents, are well-known for their high reactivity as nucleophiles, enabling the synthesis of a vast array of organic structures. solubilityofthings.commdpi.com Transition metals like palladium, nickel, and copper are also central to organometallic chemistry, acting as essential catalysts in a variety of transformations, most notably cross-coupling reactions. solubilityofthings.commdpi.com These catalytic processes are highly efficient and have become cornerstone methodologies in academic research and the pharmaceutical and agrochemical industries. acs.orgacs.org

Reagent TypeTypical Metal(s)Key Application(s)Reactivity Profile
Organolithium LithiumC-C bond formation, Strong baseHigh
Grignard MagnesiumC-C bond formation (especially with carbonyls)High
Organozinc ZincTransition metal-catalyzed cross-couplingModerate, High chemoselectivity
Organoboron BoronSuzuki-Miyaura cross-couplingModerate, Air/moisture stable

Among the diverse classes of organometallic reagents, organozinc compounds have emerged as particularly valuable partners in transition metal-catalyzed cross-coupling reactions. researchgate.net First reported by Negishi in 1977, the palladium- or nickel-catalyzed cross-coupling of organozinc reagents (now known as the Negishi coupling) provides a mild and general method for forming C-C bonds. nih.gov A key advantage of organozinc reagents is their exceptional functional group tolerance. dokumen.pub Unlike the more reactive organolithium or Grignard reagents, organozinc compounds are compatible with sensitive functional groups such as esters, ketones, and nitriles, allowing for their use in the late-stage functionalization of complex molecules. researchgate.netdokumen.pub This high degree of chemoselectivity, combined with their high reactivity in transmetalation steps with transition metal catalysts, makes them ideal for the synthesis of polyfunctional products. researchgate.netnih.govorgsyn.org

While traditional organozinc reagents (RZnX, where X is a halide) are highly effective, their sensitivity to air and moisture can limit their practicality. nih.govthieme-connect.com To address this, a new class of solid, salt-stabilized organozinc pivalates was developed. chemicalprocessing.com These reagents, often formulated as RZnOPiv·Mg(OPiv)X, demonstrate significantly enhanced stability towards air and moisture compared to their halide counterparts. thieme-connect.comnih.gov They can be prepared as easy-to-handle powders that retain their activity for months when stored under an inert atmosphere and can even be exposed to air for short periods without significant degradation. chemicalprocessing.comresearchgate.net

This improved stability does not come at the cost of reactivity. Organozinc pivalates show excellent performance in Negishi cross-coupling reactions and are compatible with a wider range of solvents, including technical-grade ethyl acetate, which is attractive for industrial applications. nih.govchemicalprocessing.com The presence of magnesium pivalate (B1233124) also facilitates additions to carbonyl groups. chemicalprocessing.com Their stability, reactivity, and functional group compatibility make organozinc pivalates valuable reagents for synthesizing a wide range of products for the pharmaceutical, agrochemical, and materials science sectors. orgsyn.orgchemicalprocessing.com

Contextualizing 3-(Trifluoromethyl)phenylzinc Pivalate within Functionalized Organozinc Reagents

This compound is a specific example of a functionalized arylzinc pivalate. Its structure combines the robust and reactive organozinc pivalate platform with a trifluoromethyl-substituted aromatic ring. This particular combination is significant due to the unique and highly desirable properties that fluorine imparts to organic molecules.

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. The carbon-fluorine bond is the strongest single bond in organic chemistry, and the high electronegativity of fluorine can influence the electron distribution and reactivity of neighboring functional groups. tandfonline.com In medicinal chemistry, fluorination is a widely used strategy to enhance the efficacy of drug candidates. Approximately 20% of all pharmaceuticals are fluorinated compounds. nih.gov

The benefits of incorporating fluorine, particularly as a trifluoromethyl (CF3) group, include:

Enhanced Metabolic Stability : The strength of the C-F bond can block sites on a molecule that are susceptible to metabolic degradation by enzymes, thereby increasing the drug's half-life. nih.gov

Increased Bioavailability : Fluorine can increase a molecule's lipophilicity, which can improve its ability to permeate cell membranes. nih.gov Altering the pKa of nearby functional groups can also improve absorption. tandfonline.com

Improved Binding Affinity : The unique electronic properties of fluorine can lead to stronger interactions between a drug and its target protein, enhancing its potency. tandfonline.com

Beyond pharmaceuticals, fluorinated compounds are crucial in agrochemicals and materials science. The trifluoromethyl group is a key component in many bioactive molecules and advanced materials. nih.gov

PropertyEffect of FluorinationRationale
Metabolic Stability IncreasedC-F bond strength resists enzymatic cleavage. nih.gov
Lipophilicity IncreasedEnhances membrane permeability.
Binding Affinity Often IncreasedAlters electronic interactions with biological targets. tandfonline.com
pKa ModulatedFluorine's electron-withdrawing nature affects acidity/basicity. tandfonline.com

Arylzinc pivalates are now widely used in academic research as versatile building blocks for complex molecule synthesis. researchgate.netbgu.ac.il They are readily prepared from the corresponding aryl halides via magnesium insertion in the presence of zinc pivalate or through directed metalation. orgsyn.orgorgsyn.org Their enhanced stability and high reactivity make them suitable for a broad spectrum of C-C bond-forming reactions. orgsyn.orgresearchgate.net

Recent research has demonstrated their successful application in cross-coupling reactions catalyzed not only by palladium but also by more earth-abundant 3d transition metals like cobalt and nickel. nih.gov For instance, arylzinc pivalates have been used in cobalt-catalyzed difluoroalkylarylation of alkenes, a reaction that constructs two new C-C bonds in a single step. nih.gov They have also been employed in couplings with a variety of partners, including alkenyl acetates, N-hydroxylamine benzoates, and anthranils, to produce polyfunctional tertiary amines and substituted anilines. nih.govresearchgate.net The ability to use these stable, solid reagents in mechanochemical (ball-milling) cross-couplings under ambient temperature and atmosphere further highlights their practicality and expanding role in modern, sustainable organic synthesis. researchgate.net The compound this compound fits squarely within this context as a readily available, functionalized reagent for introducing the valuable 3-(trifluoromethyl)phenyl moiety into complex target structures. nih.govchemicalbook.com

Properties

Molecular Formula

C12H13F3O2Zn

Molecular Weight

311.6 g/mol

IUPAC Name

zinc;2,2-dimethylpropanoate;trifluoromethylbenzene

InChI

InChI=1S/C7H4F3.C5H10O2.Zn/c8-7(9,10)6-4-2-1-3-5-6;1-5(2,3)4(6)7;/h1-2,4-5H;1-3H3,(H,6,7);/q-1;;+2/p-1

InChI Key

LXDBYQRDGCIIFR-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)C(=O)[O-].C1=C[C-]=CC(=C1)C(F)(F)F.[Zn+2]

Origin of Product

United States

Synthesis and Characterization Methodologies of 3 Trifluoromethyl Phenylzinc Pivalate

Direct Metalation Approaches

Direct metalation strategies are a cornerstone in the synthesis of 3-(Trifluoromethyl)phenylzinc pivalate (B1233124), offering versatile pathways from readily available starting materials. These methods involve the formation of a highly reactive organometallic intermediate that is subsequently converted to the target zinc pivalate.

Magnesium Insertion in the Presence of Zinc Pivalate

A robust method for the preparation of aryl and heteroarylzinc pivalates involves the direct insertion of magnesium in the presence of zinc pivalate. amazonaws.comorgsyn.org This approach is particularly advantageous as it allows for the synthesis of these reagents in a one-pot procedure from the corresponding aryl halides. For the synthesis of 3-(Trifluoromethyl)phenylzinc pivalate, 1-bromo-3-(trifluoromethyl)benzene would serve as the starting material. The reaction is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF). The presence of lithium chloride (LiCl) is often crucial as it helps to break down the passivating layer on the magnesium surface and solubilizes the organomagnesium species formed in situ. nih.gov

The general procedure involves stirring magnesium turnings in THF with zinc pivalate (Zn(OPiv)₂) and LiCl. The aryl halide, in this case, 1-bromo-3-(trifluoromethyl)benzene, is then added, and the reaction mixture is stirred at ambient or slightly elevated temperatures to facilitate the insertion of magnesium. The resulting Grignard reagent, 3-(Trifluoromethyl)phenylmagnesium bromide, then undergoes transmetalation with zinc pivalate to afford the desired this compound. This method is valued for its operational simplicity and its tolerance of a wide array of functional groups. nih.gov

Table 1: Representative Reaction Conditions for Magnesium Insertion

ParameterCondition
Starting Material1-bromo-3-(trifluoromethyl)benzene
ReagentsMg turnings, Zn(OPiv)₂, LiCl
SolventTHF
Temperature25-50 °C
Typical YieldModerate to high

Halogen-Magnesium Exchange Followed by Transmetalation with Zinc Pivalate Complexes

The halogen-magnesium exchange reaction is a powerful tool for the synthesis of functionalized Grignard reagents that may not be accessible through direct magnesium insertion. nih.gov This method is particularly effective for aryl halides bearing electron-withdrawing groups, such as the trifluoromethyl group. The exchange is typically performed at low temperatures to prevent side reactions. orgsyn.org

In this approach, 1-iodo- or 1-bromo-3-(trifluoromethyl)benzene is treated with a Grignard reagent such as isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl), often referred to as a "Turbo-Grignard" reagent. harvard.edu This exchange is rapid, even at low temperatures, and generates the 3-(trifluoromethyl)phenylmagnesium halide. Subsequent addition of a zinc pivalate complex, such as Zn(OPiv)₂, results in a transmetalation to yield this compound. nih.gov The use of LiCl in the Grignard reagent is known to accelerate the halogen-magnesium exchange. harvard.edu

Directed Metalation using Magnesium Amide Reagents (e.g., TMPMgCl·LiCl) Followed by Zinc Pivalate

Directed metalation using hindered magnesium amide bases, such as 2,2,6,6-tetramethylpiperidylmagnesium chloride-lithium chloride complex (TMPMgCl·LiCl), offers a regioselective route to functionalized organometallics. orgsyn.orgnih.gov While this method is most effective with substrates bearing a directing group, it can also be applied to arenes with acidic protons activated by electron-withdrawing substituents.

The synthesis of this compound via this route would involve the deprotonation of 1-(trifluoromethyl)benzene at a position ortho to a directing group, if present, or at the most activated position. However, for a substrate like 1-bromo-3-(trifluoromethyl)benzene, this method is less common than halogen-magnesium exchange. In a typical procedure, the aromatic substrate is treated with TMPMgCl·LiCl in THF at low to ambient temperatures. orgsyn.org The resulting magnesium species is then quenched with zinc pivalate to furnish the desired organozinc pivalate. orgsyn.org

Directed Metalation using in situ Generated Organozinc Amide Reagents (e.g., TMPZnOPiv·LiCl)

A more direct approach to organozinc pivalates involves the use of in situ generated zinc amide reagents, such as TMPZnOPiv·LiCl. amazonaws.comnih.govdntb.gov.ua This reagent is prepared by reacting TMPMgCl·LiCl with zinc pivalate. amazonaws.com It serves as a powerful yet non-nucleophilic base for the direct zincation of a variety of aromatic and heteroaromatic compounds, especially those bearing sensitive functional groups. nih.govresearchgate.net

The use of TMPZnOPiv·LiCl allows for the selective deprotonation of arenes at the most acidic position. For substrates with particularly sensitive functionalities, this method can be advantageous. The reaction of an appropriate precursor with TMPZnOPiv·LiCl in THF would directly yield the this compound. These solid zinc pivalates exhibit enhanced stability towards air and moisture. amazonaws.comnih.gov

General Principles of Organozinc Pivalate Preparation

The synthesis of organozinc pivalates, including this compound, is generally achieved from the corresponding aromatic halides. These precursors offer a reliable entry point to the desired organometallic species through various metal-halogen exchange or insertion reactions.

Generation from Corresponding Aromatic Halides

The most common precursors for the synthesis of this compound are 1-bromo-3-(trifluoromethyl)benzene or 1-iodo-3-(trifluoromethyl)benzene. The choice between the bromo and iodo derivative often depends on reactivity and availability. Iodoarenes are generally more reactive in both magnesium insertion and halogen-magnesium exchange reactions, allowing for milder reaction conditions. harvard.edu However, bromoarenes are often more cost-effective.

The conversion of these halides to the corresponding zinc pivalate relies on the initial formation of a more reactive organometallic species, typically a Grignard reagent, as detailed in the sections above. The subsequent transmetalation with a zinc pivalate salt is a thermodynamically driven process that affords the more stable organozinc compound. The resulting solid organozinc pivalates are noted for their improved air and moisture stability compared to traditional organozinc halides, making them convenient reagents for a wide range of applications in organic synthesis. orgsyn.orgorgsyn.org

Table 2: Summary of Synthetic Approaches

MethodPrecursorKey ReagentsAdvantages
Magnesium Insertion1-bromo-3-(trifluoromethyl)benzeneMg, Zn(OPiv)₂, LiClOne-pot procedure, operational simplicity. amazonaws.comnih.gov
Halogen-Magnesium Exchange1-iodo/bromo-3-(trifluoromethyl)benzenei-PrMgCl·LiCl, Zn(OPiv)₂Fast reaction at low temperatures, good for functionalized substrates. nih.govorgsyn.org
Directed Metalation (Mg-base)Activated areneTMPMgCl·LiCl, Zn(OPiv)₂Regioselective, useful for specific substitution patterns. orgsyn.orgorgsyn.org
Directed Metalation (Zn-base)Activated areneTMPZnOPiv·LiClDirect zincation, tolerates sensitive functional groups. amazonaws.comnih.gov

Role of Lithium Halides (e.g., LiCl) in Synthetic Procedures

The preparation of soluble and reactive organozinc reagents, such as this compound, from the direct insertion of zinc metal into the corresponding organic halide is often sluggish. The use of additives is crucial, with lithium chloride (LiCl) being a key component in enhancing the efficiency of this process. The role of LiCl is not to activate the zinc surface itself, but rather to facilitate the removal of the organozinc species from the metal surface once formed. nih.govnih.gov

The formation of the soluble organozinc reagent is generally understood to be a two-step mechanism:

Oxidative Addition : The organic halide undergoes oxidative addition to the metallic zinc surface, forming a poorly soluble organozinc halide intermediate (R-Zn-X) on the surface. nih.govmorressier.com

Solubilization : This surface-bound intermediate is then solubilized into the reaction solvent. nih.gov

The presence of LiCl leads to the formation of a more soluble and often more reactive "ate" complex (e.g., R-ZnX·LiCl). escholarship.orgnih.gov Structural studies on related multicomponent systems have provided insight into the nature of these complexes, revealing structures such as [(THF)₂Li₂(Cl)₂(OPiv)₂Zn]. nih.gov The effectiveness of this solubilization is dependent on the nature of the halide, with LiCl, LiBr, and LiI being efficient, while salts like LiF and NaCl are not. nih.govnsf.gov This highlights the specific and crucial role of the lithium halide in preparing active organozinc solutions.

Optimization of Reaction Conditions for Compound Synthesis

The optimization of reaction conditions is paramount for the efficient synthesis of this compound and related arylzinc reagents. Key parameters that are typically optimized include the choice of solvent, reaction temperature, time, and the nature of the organometallic precursor and additives.

Organozinc pivalates have demonstrated superior reactivity in certain catalytic reactions compared to their conventional halide-supported counterparts (e.g., RZnCl). researchgate.netnih.gov This enhanced reactivity is a key consideration in the optimization process. The synthesis often involves the transmetalation of an organomagnesium precursor with a zinc salt, typically zinc pivalate (Zn(OPiv)₂). The preparation of the initial Grignard reagent, 3-(trifluoromethyl)phenylmagnesium halide, is itself a critical step, often performed in the presence of LiCl to ensure high yields and reactivity. nih.gov

While a specific, detailed optimization study for this compound is not extensively documented in public literature, typical conditions for reactions involving arylzinc pivalates provide a baseline for optimization. These reactions are often run at ambient temperatures, highlighting the high reactivity of the pivalate reagents.

Table 1: Representative Reaction Parameters for Arylzinc Pivalate Applications

Parameter Typical Condition Notes
Solvent Tetrahydrofuran (THF) A common aprotic polar solvent for Grignard and organozinc reagent formation and reaction.
Temperature 0 °C to 23 °C The formation of the Grignard reagent is often initiated at 0 °C, while subsequent reactions can proceed at room temperature. nih.gov
Reaction Time 30 min to 3 h Varies depending on the specific reaction; Negishi couplings and other cross-coupling reactions are often complete within this timeframe at room temperature. nih.govorgsyn.org

| Precursors | Aryl halide, Mg, Zn(OPiv)₂ | The process typically involves Mg insertion in the presence of LiCl, followed by transmetalation with zinc pivalate. nih.gov |

Optimization efforts may also focus on the catalyst system used in subsequent cross-coupling reactions. For instance, in certain cobalt-catalyzed reactions, it was found that a ligand-free CoBr₂ catalyst proved superior for extending the substrate scope, which represents a form of process optimization. nih.gov The choice of the pivalate salt itself, which leads to the formation of RZnOPiv, is a crucial optimization that enhances reactivity and, in some cases, air and moisture stability compared to simple organozinc halides. nih.gov

Analytical Verification of Active Organozinc Species Content

Accurate determination of the concentration of the active organozinc species is essential for stoichiometric control in subsequent reactions. Due to their weaker basicity compared to organolithium compounds, many standard titration methods are not applicable to organozinc reagents. researchgate.net A reliable and convenient method for quantifying active organozinc content is iodometric titration. orgsyn.orgresearchgate.net

This method relies on the rapid and quantitative reaction between the organozinc compound and iodine (I₂). The endpoint is indicated by a distinct and sharp color change. researchgate.net

Procedure for Iodometric Titration:

A standardized solution of iodine in dry THF is prepared. To ensure a clear endpoint, the titration is performed in THF saturated with LiCl, which prevents the precipitation of metal salts. researchgate.net

An accurately weighed aliquot (e.g., ~1 g) of the solid this compound or a precise volume of its solution is dissolved in dry THF under an inert atmosphere. orgsyn.org

The iodine solution is added dropwise to the organozinc solution. The initial brown/red color of the iodine disappears as it is consumed by the organozinc reagent. orgsyn.org

The endpoint is reached when the brown color of the iodine persists, indicating that all of the active organozinc species has been consumed. orgsyn.org

The concentration is then calculated based on the stoichiometry of the reaction (R-Zn-X + I₂ → R-I + I-Zn-X). This direct titration is reproducible, with reported precision within ±2%. researchgate.net

Table 2: Iodometric Titration of Organozinc Reagents

Step Observation Indication
Initial State Organozinc solution is typically colorless to pale yellow. Active reagent is present.
Titration Start Addition of brown I₂ solution results in immediate decolorization. Organozinc reagent is reacting with and consuming the iodine.

| Endpoint | The solution retains a persistent brown color upon addition of I₂. | All active organozinc reagent has been consumed. |

While titration determines the active content, other analytical methods are used for structural characterization. NMR spectroscopy (¹H, ¹³C, ¹⁹F) is invaluable for confirming the structure of the organometallic compound in solution. nih.gov X-ray crystallography can provide definitive structural information for solid-state reagents. nih.gov However, for the specific purpose of quantifying the molarity of active reagent in a prepared solution, iodometric titration remains a practical and widely adopted standard. researchgate.netresearchgate.net

Reactivity Profiles and Reaction Mechanisms of 3 Trifluoromethyl Phenylzinc Pivalate

Fundamental Reactivity Patterns

The unique characteristics of 3-(trifluoromethyl)phenylzinc pivalate (B1233124) stem from the incorporation of the pivalate ligand, which fundamentally alters the reagent's behavior in solution and its performance in catalytic reactions.

Comparative Reactivity with Conventional Arylzinc Halides

The practical advantage of this enhanced reactivity is also observed under challenging conditions. In cross-coupling reactions performed in the open air, the yield of reactions using conventional pivalate-free arylzinc reagents tends to decrease, whereas the yield for those using pivalate-containing reagents can even increase. This suggests a protective or stabilizing role of the pivalate that maintains the reagent's activity.

Table 1: Comparative Reactivity of Phenylzinc Reagents in Cobalt-Catalyzed Difluoroalkylarylation

This table illustrates the superior performance of the phenylzinc pivalate compared to conventional phenylzinc halides under specific cobalt-catalyzed reaction conditions, resulting in a significantly higher product yield.

Influence of Pivalate Ligand on Organozinc Reactivity and Stability

The pivalate ligand (OPiv) exerts a profound influence on the stability and reactivity of organozinc reagents. One of the most significant attributes of organozinc pivalates is their enhanced stability, particularly their resistance to air and moisture compared to conventional organometallic compounds. This increased stability simplifies their handling and storage. Investigations have shown that the presence of magnesium pivalate (Mg(OPiv)₂) in the reagent mixture enhances the air stability of the arylzinc species by sequestering water molecules.

Beyond improving stability, the coordination of the carboxylate has a dramatic effect on enhancing the reactivity of the arylzinc species. dntb.gov.ua This "OPiv-coordination" is crucial for making these reagents stand out from other salt-supported organozincs, as it tunes their physical and chemical properties. This anion regulation is key to improving their reactivity in cross-coupling reactions, allowing them to participate effectively in versatile catalytic cycles, such as those involving cobalt catalysis for Csp³–Csp³ bond formation. dntb.gov.ua

Mechanistic Investigations of Catalytic Reactions

Understanding the reaction mechanisms involving 3-(trifluoromethyl)phenylzinc pivalate is crucial for optimizing existing synthetic methods and developing new ones. Mechanistic studies, particularly in the context of cobalt-catalyzed reactions, point towards pathways involving radical intermediates.

Single-Electron Transfer (SET) Pathways

Detailed mechanistic studies strongly support that cobalt-catalyzed reactions involving arylzinc pivalates proceed via a Single-Electron Transfer (SET) pathway. nih.govresearchgate.net In the difluoroalkylarylation of alkenes, the mechanism is believed to involve the in situ formation of a cobalt(I) species. nih.gov This low-valent cobalt complex then acts as a potent single-electron donor.

Halogen Atom Abstraction Mechanisms

The SET event from the cobalt(I) catalyst directly leads to a halogen atom abstraction from the electrophilic coupling partner, such as a difluoroalkyl bromide. nih.govresearchgate.net This abstraction is a prioritized and key step in the reaction sequence. nih.gov The single electron transferred from the cobalt catalyst to the difluoroalkyl bromide results in the homolytic cleavage of the carbon-halogen bond, generating an alkyl radical and a cobalt(II) species. researchgate.net This radical species is then trapped to form an organocobalt(III) intermediate, which subsequently undergoes transmetalation with the arylzinc pivalate to continue the catalytic cycle. researchgate.net

Radical Evidence and EPR Spectroscopic Studies

The proposal of a radical-based mechanism is supported by experimental evidence. Radical trapping experiments provide strong support for the existence of radical intermediates. nih.gov Furthermore, Electron Paramagnetic Resonance (EPR) spectroscopy has been employed to detect and characterize these transient species. nih.gov In studies of the cobalt-catalyzed difluoroalkylarylation reaction, experiments using the spin-trapping agent 5,5-dimethyl-1-pyrroline-1-oxide (DMPO) successfully captured radical intermediates, providing direct evidence for their formation during the catalytic process. nih.gov These EPR studies are crucial in confirming the proposed SET and halogen atom abstraction pathway. nih.gov

Transition Metal Catalytic Cycles (e.g., Co(I)/Co(II)/Co(III) Cycles)

The utility of this compound is significantly highlighted in cobalt-catalyzed cross-coupling reactions, which are understood to proceed through a Co(I)/Co(II)/Co(III) catalytic cycle. researchgate.netresearchgate.net Mechanistic studies support a pathway that commences with the reduction of a Co(II) precatalyst, such as CoBr₂, by the arylzinc pivalate to generate a catalytically active Co(I) species. nih.gov This initial reduction is a crucial step, with experiments showing that two equivalents of an arylzinc pivalate can reduce one equivalent of CoBr₂, forming the corresponding biaryl homocoupling product and the active Co(I) catalyst. nih.gov

Once the Co(I) species is formed, the catalytic cycle proceeds as follows nih.gov:

Single Electron Transfer (SET): The Co(I) complex engages with an alkyl halide (e.g., a difluoroalkyl bromide), reducing it via a single electron transfer to generate an alkyl radical and a Co(II) species. researchgate.netnih.gov

Radical Addition: The newly formed alkyl radical rapidly adds to an alkene or another unsaturated partner.

Trapping/Oxidative Addition: The resultant secondary alkyl radical is then trapped by the Co(II) species (LnCo(II)XBr), forming a key organocobalt(III) intermediate.

Transmetalation: The this compound then performs a transmetalation, transferring the 3-(trifluoromethyl)phenyl group to the cobalt center, displacing the bromide and pivalate ligands.

Reductive Elimination: The organocobalt(III) species, now bearing both the alkyl and the aryl groups, undergoes reductive elimination. This step forms the final cross-coupled product and regenerates the active Co(I) catalyst, allowing the cycle to continue. nih.gov

Well-defined Co(I) complexes have been shown to be active catalysts in these transformations, supporting the proposed cycle, whereas other cobalt sources like Co₂(CO)₈ are less effective. nih.gov

Transmetalation Processes with Various Transition Metals

Transmetalation is a fundamental step in the catalytic cycles involving this compound, particularly with cobalt catalysts. In the Co(I)/Co(II)/Co(III) cycle, after the formation of an alkyl-Co(III) intermediate, the arylzinc pivalate reagent transfers its organic group to the cobalt center. nih.gov This process is critical for introducing the 3-(trifluoromethyl)phenyl moiety into the final product.

Kinetic Studies and Determination of Rate-Determining Steps

Kinetic experiments have been instrumental in elucidating the unique reactivity of arylzinc pivalates, including this compound. researchgate.netresearchgate.net These studies consistently demonstrate that organozinc pivalates outperform their halide counterparts in cobalt-catalyzed reactions. nih.govresearchgate.net

Table 1: Comparative Reactivity of Phenylzinc Reagents in a Cobalt-Catalyzed Reaction
Phenylzinc ReagentConversion after 15 min (%)Key Observation
PhZnOPiv>95%Superior reactivity and rapid conversion.
PhZnCl~40%Significantly reduced conversion compared to pivalate.
PhZnBr~35%Lower reactivity, similar to the chloride analogue.
PhZnI~30%The least reactive among the halide series.

Additions to Carbonyl Compounds

The addition of organozinc reagents to carbonyl compounds is a cornerstone of carbon-carbon bond formation. The 3-(trifluoromethyl)phenyl group can be introduced into molecules via nucleophilic addition of the corresponding organometallic reagent to aldehydes and ketones.

Aldehyde Addition Reactions

Organozinc reagents like this compound are expected to react as nucleophiles with the electrophilic carbon of an aldehyde's carbonyl group. This type of reaction, analogous to the well-studied trifluoromethylation using reagents like TMSCF₃, proceeds via a nucleophilic addition mechanism. nih.gov The reaction would yield a secondary alcohol bearing the 3-(trifluoromethyl)phenyl group.

Generally, aldehydes are more reactive towards nucleophiles than ketones. pku.edu.cn This is due to both steric factors (less hindrance around the carbonyl carbon) and electronic factors (aldehydes are less electronically stabilized by only one alkyl group). Kinetic studies on analogous trifluoromethylation reactions have shown that aldehydes can react significantly faster than ketones. For instance, 4-fluorobenzaldehyde (B137897) undergoes trifluoromethylation approximately 80 times faster than 4-fluoroacetophenone. nih.gov This suggests that this compound would also exhibit a strong preference for addition to aldehydes over ketones in competitive scenarios.

Ketone Addition Reactions

Similar to their reaction with aldehydes, organozinc pivalates can add to ketones to form tertiary alcohols. The nucleophilic 3-(trifluoromethyl)phenyl group attacks the carbonyl carbon of the ketone, followed by an aqueous workup to protonate the resulting alkoxide and yield the alcohol product.

Ketones are generally less reactive electrophiles than aldehydes. pku.edu.cn The two alkyl or aryl substituents on the carbonyl carbon increase steric hindrance and also provide more electron donation, which reduces the electrophilicity of the carbonyl carbon. Therefore, reactions of this compound with ketones would typically require more forcing conditions or longer reaction times compared to analogous reactions with aldehydes. The synthesis of trifluoromethyl ketones is a related transformation, often achieved by reacting esters with a trifluoromethylating agent. beilstein-journals.orgnih.gov

Addition to Carbon Dioxide

The reaction of organometallic reagents with carbon dioxide (carboxylation) is a standard method for synthesizing carboxylic acids. In principle, an organozinc reagent such as this compound could react with CO₂. The nucleophilic aryl group would attack the electrophilic carbon of carbon dioxide, and subsequent acidic workup would yield 3-(trifluoromethyl)benzoic acid. However, specific studies detailing the addition of this compound to carbon dioxide are not prevalent in the surveyed scientific literature.

Other Reactive Transformations

1,4-Additions

The 1,4-conjugate addition, or Michael addition, of organometallic reagents to α,β-unsaturated carbonyl compounds is a powerful method for the formation of carbon-carbon bonds. While organozinc reagents are known to participate in such reactions, often catalyzed by transition metals like copper or nickel, specific examples detailing the 1,4-addition of this compound to enones are not extensively documented in the surveyed scientific literature.

In principle, the reaction would involve the addition of the 3-(trifluoromethyl)phenyl group to the β-position of an activated alkene. However, the electronic nature of the organozinc reagent plays a crucial role in its nucleophilicity and, consequently, its reactivity in 1,4-additions. The presence of the electron-withdrawing trifluoromethyl group on the phenyl ring decreases the nucleophilicity of the organozinc reagent. This reduced reactivity can make it a less effective nucleophile for 1,4-additions compared to arylzinc reagents bearing electron-donating groups. Some studies have noted that arylzinc pivalates with electron-withdrawing substituents can be unsuitable nucleophiles in certain addition-type reactions.

A generalized reaction scheme for the potential 1,4-addition is presented below:

Generalized Scheme for 1,4-Addition:

In this hypothetical reaction, this compound would add to an α,β-unsaturated ketone in the presence of a suitable catalyst (e.g., a copper salt) to yield a β-arylated ketone.

Further research would be necessary to establish the viability and optimal conditions for the 1,4-addition of this compound.

Carbocuprations

Carbocupration involves the addition of an organocopper reagent across a carbon-carbon multiple bond, such as an alkyne or an allene (B1206475). Organozinc pivalates can be converted to the corresponding organocopper species via transmetalation with a copper salt. These resulting organocopper reagents can then undergo carbocupration.

The electron-withdrawing nature of the trifluoromethyl group would influence the reactivity of the intermediate organocopper species, potentially affecting the rate and efficiency of the carbocupration reaction.

Generalized Scheme for Carbocupration:

This generalized scheme illustrates the formation of a vinylcopper species from the reaction of a (3-(trifluoromethyl)phenyl)copper reagent (derived from the corresponding zinc pivalate) with an alkyne.

Allylation Reactions

Allylation reactions involving organozinc reagents are typically achieved through a Negishi-type cross-coupling with an allylic electrophile, such as an allyl halide or acetate. These reactions are generally catalyzed by palladium or nickel complexes.

While the Negishi coupling is a broadly applicable reaction, specific examples of the allylation of this compound are not prevalent in the examined literature. The general transformation would involve the palladium- or nickel-catalyzed reaction between the organozinc pivalate and an allylic partner.

Generalized Scheme for Allylation Reaction:

This scheme depicts the palladium-catalyzed cross-coupling of this compound with an allylic halide to form an allylarene.

The success of such a reaction would depend on the specific catalyst system and reaction conditions employed, which would need to overcome the potentially lower reactivity of the electron-deficient organozinc reagent.

Acylation Reactions

Acylation reactions provide a direct route to ketones and are a fundamental transformation in organic chemistry. Organozinc reagents are valuable nucleophiles in these reactions, often showing good functional group tolerance. Cobalt-catalyzed acylation reactions of arylzinc pivalates with thioesters have been shown to be an effective method for ketone synthesis.

In a specific example, this compound has been successfully employed in a cobalt-catalyzed acylation reaction. The reaction with S-(pyridin-2-yl)-adamantane-1-carbothioate proceeded in the presence of a cobalt(II) chloride catalyst and a 4,4'-di-tert-butyl-2,2'-dipyridyl ligand to afford the corresponding ketone in good yield. rsc.org

Detailed Research Findings:

The cobalt-catalyzed acylation of (3-(trifluoromethyl)phenyl)zinc pivalate with S-(pyridin-2-yl)-adamantane-1-carbothioate was carried out in tetrahydrofuran (B95107) (THF) at 25 °C for 4 hours. rsc.org This reaction furnished the desired product, adamantyl(3-(trifluoromethyl)phenyl)methanone, in a 61% isolated yield. rsc.org

The general procedure involves the addition of the organozinc pivalate to a mixture of the cobalt catalyst, the ligand, and the thioester in THF. rsc.org

Table 1: Cobalt-Catalyzed Acylation of this compound rsc.org

EntryAcylating AgentProductCatalystLigandSolventTemp. (°C)Time (h)Yield (%)
1S-(pyridin-2-yl)-adamantane-1-carbothioateAdamantyl(3-(trifluoromethyl)phenyl)methanoneCoCl₂4,4'-di-tert-butyl-2,2'-dipyridylTHF25461

This successful acylation demonstrates the utility of this compound as a nucleophile in cobalt-catalyzed cross-coupling reactions for the synthesis of ketones bearing a trifluoromethylphenyl moiety.

Applications of 3 Trifluoromethyl Phenylzinc Pivalate in Advanced Organic Synthesis

Cross-Coupling Reactions

3-(Trifluoromethyl)phenylzinc pivalate (B1233124) has emerged as a versatile and robust reagent in modern organic synthesis, particularly in the realm of cross-coupling reactions. Its solid, air- and moisture-stable nature, conferred by the pivalate ligand, offers significant advantages over traditional organozinc halides, facilitating easier handling and broader functional group tolerance. This reagent's utility is prominently demonstrated in both palladium-catalyzed Negishi cross-couplings and cobalt-catalyzed functionalizations, enabling the construction of complex molecular architectures under mild conditions.

Negishi Cross-Couplings

The Negishi cross-coupling, a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide or triflate, is a cornerstone of C-C bond formation. synarchive.com The use of arylzinc pivalates, such as 3-(trifluoromethyl)phenylzinc pivalate, in these reactions is advantageous due to their enhanced stability and reactivity. nih.gov These solid reagents are often comparable in reactivity to traditional organozinc halides while being significantly easier to handle, even under aerobic conditions for short periods. nih.govnih.gov

The coupling of arylzinc reagents with unsaturated halides, such as vinyl and aryl halides, is a powerful method for constructing C(sp²)–C(sp²) bonds. While specific studies detailing the use of this compound are not extensively documented, the general reactivity of arylzinc pivalates suggests its high potential in this area. The reaction typically proceeds under palladium catalysis, with a variety of phosphine (B1218219) ligands being effective. The process is known to be compatible with a wide array of functional groups on both the organozinc reagent and the halide coupling partner. nih.govnih.gov This tolerance is a key feature of Negishi couplings, allowing for the synthesis of complex molecules without the need for extensive protecting group strategies. nih.gov

A general representation of the Negishi coupling between an arylzinc pivalate and a vinyl bromide is shown below:

General Reaction Scheme:

Where Ar = 3-(Trifluoromethyl)phenyl and R = various organic substituents.

The choice of palladium catalyst and ligands can be crucial for achieving high yields and stereoselectivity, especially with challenging substrates. nih.govnih.gov

While the Negishi coupling traditionally employs organic halides, alternative electrophiles can sometimes be utilized. The coupling with alkenyl acetates, however, is less common for Negishi reactions compared to other cross-coupling methodologies like the Suzuki or Heck reactions. Specific examples of this compound coupling directly with alkenyl acetates under Negishi conditions are not well-documented in the scientific literature. Generally, such transformations would require specific catalytic systems capable of activating the C-O bond of the acetate.

Stereoconvergent catalysis is a powerful strategy wherein a racemic starting material is converted into a single enantiomer of the product. In the context of Negishi couplings, this approach has been successfully applied to the formation of chiral C-C bonds from racemic alkyl halides. This is typically achieved using a chiral nickel or palladium catalyst that preferentially reacts with one enantiomer of the substrate or effectively converts both enantiomers of the racemic starting material into a single product enantiomer.

While the principle is well-established for various organozinc reagents, specific applications detailing the use of this compound in stereoconvergent Negishi couplings are not prominently featured in the literature. However, the proven utility of arylzinc reagents in such transformations suggests that this compound could be a viable coupling partner in the synthesis of enantioenriched products from racemic electrophiles, provided a suitable chiral catalyst system is employed.

Cobalt-Catalyzed Functionalizations

Beyond traditional palladium catalysis, this compound is a highly effective reagent in cobalt-catalyzed reactions. The unique reactivity of cobalt catalysts opens up novel pathways for complex bond formations that can be challenging to achieve with other transition metals. nih.govresearchgate.net The use of solid arylzinc pivalates in these reactions is particularly beneficial, as their enhanced stability and reactivity, when compared to conventional arylzinc halides, contribute to higher yields and broader substrate scope under mild conditions. nih.govresearchgate.net

A significant application of this compound is in the cobalt-catalyzed regioselective difluoroalkylarylation of alkenes and 1,3-dienes. nih.govresearchgate.net This three-component reaction allows for the simultaneous introduction of a difluoroalkyl group and a 3-(trifluoromethyl)phenyl group across a double bond, forming two new C-C bonds in a single step. nih.gov This process is highly valuable for the synthesis of fluorinated compounds, which are of great interest in medicinal chemistry and materials science. nih.govresearchgate.net

The reaction tolerates a wide range of functional groups on the alkene, the difluoroalkyl bromide, and the arylzinc pivalate. nih.govresearchgate.net For instance, this compound has been successfully employed in the difluoroalkylarylation of various vinylarenes. researchgate.net The reaction proceeds with high regioselectivity, typically affording the 1,1-diarylalkane derivative. researchgate.net

Table 1: Cobalt-Catalyzed Difluoroalkylarylation of Vinylarenes with Ethyl Bromodifluoroacetate and Arylzinc Pivalates researchgate.net

EntryVinylareneArylzinc PivalateProductYield (%)
14-MethoxystyrenePhenylzinc pivalateEthyl 4-(4-methoxyphenyl)-2,2-difluoro-4-phenylbutanoate85
24-Methoxystyrene4-Fluorophenylzinc pivalateEthyl 4-(4-fluorophenyl)-4-(4-methoxyphenyl)-2,2-difluorobutanoate80
34-MethoxystyreneThis compoundEthyl 4-(4-methoxyphenyl)-2,2-difluoro-4-(3-(trifluoromethyl)phenyl)butanoate71
4StyreneThis compoundEthyl 2,2-difluoro-4-phenyl-4-(3-(trifluoromethyl)phenyl)butanoate65
54-ChlorostyreneThis compoundEthyl 4-(4-chlorophenyl)-2,2-difluoro-4-(3-(trifluoromethyl)phenyl)butanoate75

The reaction mechanism is believed to involve a Co(I)/Co(II)/Co(III) catalytic cycle. nih.govresearchgate.net The catalytically active Co(I) species is generated in situ by the reduction of the Co(II) precatalyst with the arylzinc pivalate. researchgate.net This Co(I) species then activates the difluoroalkyl bromide via a single electron transfer (SET) process to generate a difluoroalkyl radical. nih.govresearchgate.net This radical adds to the alkene, and the resulting radical intermediate is trapped by the cobalt complex, which then undergoes transmetalation with the arylzinc pivalate and reductive elimination to afford the final product and regenerate the active catalyst. researchgate.netnih.gov This radical-mediated pathway accounts for the high functional group tolerance observed. nih.govrsc.orgnih.gov

The methodology has also been extended to 1,3-dienes, where various synthetically valuable functional groups remain intact under the cobalt catalysis, showcasing the versatility of this transformation. researchgate.net

Cascade C(sp3)–C(sp3)/C(sp3)–C(sp2) Bond Formations

A significant application of arylzinc pivalates, including this compound, is in the cobalt-catalyzed three-component difluoroalkylarylation of alkenes and 1,3-dienes. This transformation is a powerful method for the simultaneous construction of a C(sp3)–C(sp3) bond and a C(sp3)–C(sp2) bond in a single operation. The reaction proceeds under mild conditions and demonstrates high regioselectivity.

The process involves the reaction of an alkene or diene with a difluoroalkyl bromide and an arylzinc pivalate in the presence of a cobalt catalyst. The methodology is noted for its broad substrate scope, tolerating a wide array of functional groups on all three components. Specifically, arylzinc pivalates bearing electron-withdrawing groups, such as the trifluoromethyl group in this compound, are effective nucleophiles in this cascade reaction. This capability allows for the direct installation of the trifluoromethylphenyl moiety into complex aliphatic structures, yielding polyfunctionalized products that are of interest in medicinal and materials chemistry.

Acylation Reactions with Thiopyridyl Ester Derivatives

Cobalt-catalyzed acylation reactions represent a key method for the formation of ketones, and this compound serves as an effective nucleophile in this context. The reaction couples the arylzinc reagent with thiopyridyl ester derivatives, which act as mild and efficient acylating agents. nih.gov This protocol is distinguished by its operational simplicity and the use of a non-precious metal catalyst. nih.gov

A specific example of this application is the coupling of this compound with S-(pyridin-2-yl)-adamantane-1-carbothioate. The reaction, stirred for 4 hours, proceeds efficiently to furnish the corresponding ketone. researchgate.net This transformation highlights the utility of the reagent in creating sterically hindered ketones bearing the electronically distinct 3-(trifluoromethyl)phenyl group. researchgate.net

Reactant 1Reactant 2ProductYield
This compoundS-(pyridin-2-yl)-adamantane-1-carbothioateAdamantan-1-yl(3-(trifluoromethyl)phenyl)methanone61% researchgate.net
Carbosulfonylation of 1,3-Enynes

The unique reactivity of organozinc pivalates has been harnessed in the cobalt-catalyzed 1,4-carbosulfonylation of 1,3-enynes. This reaction provides a direct route to highly functionalized α-allenyl sulfones through a cascade C–C/C–S bond formation process. The use of salt-stabilized organozinc pivalates is crucial for steering the efficiency of this transformation under simple and mild conditions.

In this protocol, both aryl and alkyl zinc pivalates demonstrate superior reactivity compared to conventional organozinc halides. As a member of the arylzinc pivalate class, this compound is a suitable coupling partner for this reaction, enabling the introduction of the 3-(trifluoromethyl)phenyl group onto the allene (B1206475) scaffold.

Dicarbofunctionalization of Silylated 1,3-Dienes

A cobalt-catalyzed 1,2-regioselective dicarbofunctionalization of silylated 1,3-dienes has been developed utilizing functionalized solid organozinc pivalates and alkyl bromides. researchgate.net This method affords alkylarylated silanes in a highly regioselective manner. researchgate.net The regioselectivity is controlled by the steric influence of the bulky silyl (B83357) group, which prevents the formation of a flexible π-allylcobalt intermediate. researchgate.net

The reaction protocol has a broad scope, and the use of various functionalized organozinc pivalates is well-established. researchgate.net This generality allows for the effective use of this compound to synthesize silylated compounds containing the 3-(trifluoromethyl)phenyl motif, which can serve as versatile intermediates for further synthetic manipulations. researchgate.net

Palladium-Catalyzed Transformations

Cross-Coupling with Heteroaromatic Chlorides

Palladium-catalyzed Negishi cross-coupling is a cornerstone of C-C bond formation. Recent advancements have demonstrated that stable, solid organozinc pivalates are excellent reagents for these transformations. A mechanochemical, palladium-catalyzed cross-coupling reaction between aryl/heteroaryl halides and organozinc pivalates has been developed that proceeds under ambient temperature and atmosphere.

This operationally simple method provides access to a wide range of biaryl and aryl-heteroaryl derivatives in high yields. The protocol is compatible with various functional groups, and its applicability to heteroaromatic halides makes it a valuable tool for medicinal chemistry. Consequently, this compound can be effectively coupled with a variety of heteroaromatic chlorides using this palladium-catalyzed, solvent-minimized approach.

Cross-Coupling with Unprotected Amides

Detailed research findings on the direct palladium-catalyzed cross-coupling of this compound with unprotected amides were not identified in the searched literature. This specific transformation remains an area for potential future investigation.

Enantioselective and Enantiospecific Coupling Reactions with Organozinc Reagents

The control of stereochemistry is a central goal in modern organic synthesis, and cross-coupling reactions involving organozinc reagents have become a powerful tool for constructing chiral molecules. These reactions can be broadly categorized as either enantioselective or enantiospecific. nih.govacs.org

Enantioselective reactions create a chiral product from achiral or racemic (a 1:1 mixture of enantiomers) starting materials, where a chiral catalyst influences the reaction pathway to produce an excess of one enantiomer. acs.org In the context of organozinc reagents, this often involves the use of a transition metal complex bearing a chiral ligand. The ligand creates a chiral environment around the metal center, which then selectively activates or couples one enantiomer of a racemic substrate faster than the other (a kinetic resolution) or directs the coupling of a prochiral substrate to form one enantiomer preferentially.

Enantiospecific reactions , in contrast, are those in which the stereochemistry of an enantioenriched starting material directly determines the stereochemistry of the product. nih.govacs.org This type of reaction requires that the reaction mechanism proceeds with a predictable stereochemical outcome (e.g., inversion or retention of configuration) and that the starting material, such as a stereodefined organozinc reagent or a chiral electrophile, does not lose its stereochemical integrity under the reaction conditions. nih.gov

While early efforts in the field focused on palladium catalysts, a renewed interest in nickel catalysts has led to a rapid increase in the number of highly effective enantioselective alkyl cross-coupling reactions. nih.gov The success of these reactions hinges on the careful design of chiral ligands and a fundamental understanding of the elementary steps of the catalytic cycle, such as transmetalation and reductive elimination, as well as minimizing side reactions like β-hydride elimination. nih.gov The use of organozinc reagents is particularly advantageous due to their balance of reactivity and functional group tolerance, making them suitable for complex molecule synthesis where precise stereochemical control is paramount.

Other Transition Metal-Catalyzed Processes (e.g., Nickel, Iron)

While palladium has historically dominated the field of cross-coupling, the use of more earth-abundant and cost-effective first-row transition metals like nickel and iron is a major focus of contemporary research. This compound and related organozinc pivalates have proven to be effective coupling partners in reactions catalyzed by these metals.

Nickel-Catalyzed Reactions: Nickel catalysts are highly effective in promoting the cross-coupling of organozinc reagents with a variety of electrophiles, including challenging substrates like aryl fluorides. For instance, Ni(PCy₃)₂Cl₂ has been identified as a potent catalyst for the reaction between organozinc chlorides and aryl fluorides, a transformation that tolerates the trifluoromethyl group present in reagents like this compound. organic-chemistry.org The success of these reactions often relies on electron-rich ligands that facilitate the oxidative addition of the C-F bond to the nickel center. organic-chemistry.org Furthermore, nickel catalysis has been successfully applied to the stereospecific cross-coupling of benzylic pivalates with organoboron reagents, demonstrating the utility of the pivalate leaving group in nickel-mediated C-O bond activation. nih.govnih.gov

Iron-Catalyzed Reactions: Iron catalysis represents a greener and more economical alternative for C-C bond formation. Iron catalysts have been shown to effectively mediate the alkylzincation of alkynes, a process that exhibits high regioselectivity and stereoselectivity. nih.gov Although the direct use of this compound in many iron-catalyzed reactions is an emerging area, the development of iron-catalyzed trifluoromethylation reactions highlights the compatibility of iron with trifluoromethyl-containing motifs. rsc.orgrsc.org The unique reactivity of iron complexes opens pathways for novel transformations, such as oxidative C-O and C-N coupling reactions, that differ mechanistically from traditional cross-coupling cycles. nih.gov

Cobalt-Catalyzed Reactions: Beyond nickel and iron, other transition metals like cobalt are also viable catalysts. Cobalt bromide, for example, catalyzes the three-component coupling of alkenes, bromodifluoroacetate, and arylzinc pivalates. nih.gov This process forms two new carbon-carbon bonds in a single operation, showcasing the potential of cobalt to mediate complex cascade reactions. nih.gov

The expansion of the catalytic metal repertoire beyond palladium to include nickel, iron, and cobalt not only reduces costs but also enables new reaction pathways and enhances compatibility with a broader range of functional groups.

Functional Group Compatibility and Chemoselectivity

A significant advantage of organozinc reagents, including this compound, is their remarkable balance of reactivity and functional group tolerance. researchgate.net Unlike more reactive organometallic compounds such as Grignard or organolithium reagents, organozincs exhibit greater chemoselectivity, reacting preferentially at the desired site while leaving sensitive functionalities intact. libretexts.org The pivalate variant further enhances this utility, as organozinc pivalates are often air-stable solids, simplifying their handling and application in mechanochemical and solution-phase reactions. researchgate.net

Tolerance of Diverse Functional Groups (e.g., esters, nitriles, cyclopropyl, chloro, bromo, alkenes)

The moderate nucleophilicity of this compound allows it to participate in cross-coupling reactions in the presence of a wide array of electrophilic functional groups that would be incompatible with harsher organometallic reagents. This tolerance is crucial for the efficient synthesis of complex, highly functionalized molecules. Research has demonstrated the compatibility of arylzinc reagents in transition metal-catalyzed couplings with substrates bearing esters, nitriles, chloro, and bromo groups, among others. organic-chemistry.orgnih.govresearchgate.netmdpi.com

The table below summarizes the compatibility of organozinc reagents in coupling reactions with various functional groups, as supported by the literature.

Functional GroupCompatibility DemonstratedFinding
Ester (COOEt) YesNickel-catalyzed couplings tolerate ester groups. organic-chemistry.org Cobalt- and Palladium-catalyzed reactions have been used to synthesize ester-containing carboranes. mdpi.com
Nitrile (CN) YesOrganozinc reagents are compatible with nitrile functionalities in the synthesis of complex products. researchgate.netmdpi.com
Trifluoromethyl (CF₃) YesThe CF₃ group is inherently stable on the zinc reagent and is well-tolerated on coupling partners in nickel-catalyzed reactions. organic-chemistry.org
Chloro (Cl) YesSterically hindered 4-chloro-2-methylphenylzinc pivalate was successfully used in a cobalt-catalyzed cascade cross-coupling. nih.gov
Bromo (Br) YesOrganozinc reagents are routinely used in Negishi cross-coupling reactions with aryl and alkyl bromides.
Alkene YesAlkenes are generally stable under the conditions of Negishi coupling and can be present in either coupling partner.

Maintenance of Sensitive Functional Groups During Reactions

The chemoselectivity of organozinc pivalates ensures that sensitive functionalities within a molecule are preserved during bond construction. This is a direct consequence of their lower basicity and nucleophilicity compared to many other organometallics. libretexts.org For example, a reaction can be designed to form a C-C bond via a Negishi coupling without causing unwanted side reactions, such as the addition to an ester or nitrile group present elsewhere in the molecule.

Structural Insights and Structure Reactivity Relationships

Influence of the Pivalate (B1233124) Ligand Environment on Zinc Reactivity

The substitution of traditional halide ligands with pivalate (OPiv) imparts unique characteristics to organozinc reagents, significantly enhancing their utility. Organozinc pivalates, including 3-(trifluoromethyl)phenylzinc pivalate, are noted for their greatly enhanced air and moisture stability compared to conventional organozinc halides (RZnX, where X = Cl, Br, I). nih.govresearchgate.net This increased stability allows for easier handling and storage, a considerable advantage in practical applications. researchgate.net

The pivalate ligand, often in the form of magnesium pivalate (Mg(OPiv)₂), plays a crucial role in this stabilization. strath.ac.uk X-ray crystallographic studies and air exposure tests on related arylzinc systems suggest that Mg(OPiv)₂ enhances air stability by sequestering water molecules, thus protecting the reactive zinc-carbon bond from hydrolysis. nih.govstrath.ac.uk

Beyond stability, the pivalate environment directly influences the reactivity of the organozinc species. Kinetic experiments have demonstrated that arylzinc pivalates exhibit unique and often superior reactivity in transition metal-catalyzed reactions, such as cobalt-catalyzed cross-couplings, when compared to their halide counterparts. nih.govnih.gov This distinct reactivity is attributed to the coordination of the carboxylate group, which can tune the physical and chemical properties of the organozinc reagent. researchgate.net For instance, in certain cobalt-catalyzed reactions, the presence of magnesium or zinc pivalate salts was found to be critical for achieving high conversions, highlighting the advantageous role of the pivalate ligand in the catalytic cycle. nih.gov

The data below illustrates the superior performance of phenylzinc pivalate over traditional phenylzinc halides in a cobalt-catalyzed difluoroalkylarylation reaction, a model system that provides insight into the reactivity of arylzinc pivalates.

Phenylzinc ReagentConversion (%) after 15 min
PhZnOPiv>95
PhZnCl42
PhZnBr45
PhZnI38

Role of Ancillary Ligands and Counterions (e.g., Lithium Chloride)

Ancillary ligands and salts, particularly lithium chloride (LiCl), are frequently employed in the preparation and application of organozinc reagents and have a profound impact on their structure and reactivity. LiCl is known to accelerate the formation of organozinc reagents by promoting the solubilization of organozinc intermediates that form on the surface of metallic zinc. researchgate.netmdpi.com

In the context of arylzinc pivalates, which are often prepared via a magnesium insertion followed by transmetalation with Zn(OPiv)₂, LiCl is a common component. nih.gov While it is crucial for the efficient formation of the initial organomagnesium species, its role in the final organozinc pivalate's reactivity and stability is complex. Structural studies have provided insight into how LiCl interacts with the organozinc species. For instance, the molecular structure of [(THF)₂Li₂(Cl)₂(OPiv)₂Zn] has been elucidated, revealing a complex wherein LiCl is incorporated into the zinc's coordination sphere. nih.govstrath.ac.uk

This incorporation can have conflicting effects. On one hand, the presence of LiCl can be beneficial for certain cross-coupling reactions by ensuring the solubility of the reagent. researchgate.net On the other hand, it has been observed that reducing the amount of LiCl can significantly enhance the air stability of solid arylzinc pivalates. nih.gov This is presumably because the hygroscopic nature of LiCl can bring water molecules into close proximity to the reactive Zn-C bond within the crystal lattice, thereby promoting hydrolysis. strath.ac.uk In some catalytic systems, the presence of stoichiometric LiCl has even been found to decrease reaction yields. researchgate.net

Electronic and Steric Effects of the Trifluoromethylphenyl Moiety on Reactivity

The 3-(trifluoromethyl)phenyl group imparts specific electronic and steric characteristics to the organozinc reagent that modulate its reactivity. The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms. mdpi.com This property significantly alters the electronic landscape of the aromatic ring. mdpi.com

Electronic Effects: The electron-withdrawing nature of the -CF₃ group decreases the electron density on the phenyl ring and, consequently, on the zinc-bound carbon atom. This makes the 3-(trifluoromethyl)phenyl group a less nucleophilic aryl donor compared to electron-rich or unsubstituted phenylzinc reagents. In some catalytic processes, such as cobalt-catalyzed difluoroalkylarylation, electron-deficient arylzinc pivalates have been observed to be slightly more reactive in intermolecular competition experiments, suggesting that the electronic nature of the arylating agent can be a factor in the rate-determining step of certain catalytic cycles. nih.gov However, in other contexts, arylzinc pivalates with strongly electron-withdrawing groups have proven to be unsuitable nucleophiles. nih.gov

Steric Effects: The trifluoromethyl group is bulkier than a hydrogen or methyl group. mdpi.com While not excessively large, its steric presence can influence the approach of coupling partners to the metal center during the transmetalation step of a cross-coupling reaction. rsc.org The placement of the -CF₃ group at the meta-position, as in this compound, minimizes direct steric hindrance around the carbon-zinc bond compared to an ortho-substituted analogue. This positioning allows the electronic effects to be the more dominant factor in modulating reactivity, while still presenting a distinct steric profile that can influence selectivity in certain reactions. rsc.org

The table below summarizes key properties of the trifluoromethyl group relevant to its influence on the reactivity of the organozinc compound.

PropertyDescriptionImpact on Reactivity
Electronic EffectStrongly electron-withdrawingReduces nucleophilicity of the aryl group; can influence reaction rates in certain catalytic cycles. nih.govmdpi.com
Steric ProfileBulkier than a methyl groupCan influence the approach of reactants to the zinc center, potentially affecting reaction selectivity and rates. mdpi.comrsc.org
LipophilicityIncreases lipophilicity (Hansch π value of +0.88)Affects solubility and interactions in different solvent systems. mdpi.com
Metabolic StabilityHigh due to strong C-F bondsThis property is more relevant to the final product's application but stems from the moiety itself. mdpi.com

Comparative Analysis of Organozinc Pivalates versus Halide-Based Organozinc Reagents

The development of solid organozinc pivalates represents a significant advancement over the use of traditional halide-based organozinc reagents, which are typically prepared and used as solutions and are highly sensitive to air and moisture. researchgate.netresearchgate.net

Stability and Handling: The most prominent advantage of organozinc pivalates is their enhanced stability. researchgate.net Solid arylzinc pivalates can often be handled in the air for brief periods without significant decomposition, a stark contrast to the stringent inert atmosphere techniques required for their halide counterparts. nih.gov This operational simplicity makes them more user-friendly, particularly for applications in complex molecule synthesis. researchgate.net

Reactivity: Kinetic studies consistently show that arylzinc pivalates possess a unique and often superior reactivity profile compared to organozinc halides. nih.govnih.gov In a cobalt-catalyzed three-component coupling reaction, phenylzinc pivalate led to a significantly higher conversion in a much shorter time than phenylzinc chloride, bromide, or iodide. nih.gov This suggests that the pivalate ligand is not merely a stabilizing spectator but an active participant in the key steps of the catalytic cycle, potentially facilitating the transmetalation or reductive elimination steps. The anion coordination is believed to play a critical role in tuning the reactivity and steering the reaction pathway. researchgate.net

The following table provides a comparative overview of the key features of organozinc pivalates and their halide-based counterparts.

FeatureOrganozinc Pivalates (e.g., RZnOPiv)Halide-Based Organozinc Reagents (RZnX)
Physical StateTypically isolable, free-flowing solids. nih.govTypically used as solutions in ethereal solvents.
Air & Moisture StabilitySignificantly enhanced; can be handled briefly in air. researchgate.netnih.govHighly sensitive; require strict inert atmosphere conditions. researchgate.net
Reactivity ProfileOften exhibit higher reactivity and unique kinetics in transition metal-catalyzed couplings. nih.govnih.govGenerally good reactivity but can be sluggish in certain systems compared to pivalates. nih.gov
PreparationOften via Mg insertion and transmetalation with Zn(OPiv)₂. nih.govDirect insertion of zinc into organic halides or transmetalation with organolithiums/Grignards.
HandlingOperationally simpler due to enhanced stability. nih.govRequires more rigorous handling techniques.

Future Research Directions and Synthetic Potential

Expansion of Substrate Scope and Exploration of Novel Reaction Types

The versatility of organozinc pivalates has been demonstrated in a variety of transformations, particularly in transition metal-catalyzed reactions. nih.gov They have proven effective in couplings with an array of substrates, including unsaturated halides, alkenes, and 1,3-dienes. nih.govresearchgate.net Future research will likely focus on further expanding this scope to include more challenging and diverse coupling partners.

A key area for development is the inclusion of a broader range of electrophiles. While reactions with aryl and vinyl halides are well-established, the use of less reactive electrophiles such as alkyl halides, particularly secondary and tertiary ones, remains a significant challenge. Overcoming issues like β-hydride elimination will be crucial. Furthermore, exploring couplings with other classes of compounds like ethers, esters, and amides through C-O or C-N bond activation would represent a substantial advancement.

The exploration of novel reaction types is another promising frontier. Organozinc pivalates have been successfully employed in cobalt-catalyzed difluoroalkylarylation of alkenes, showcasing their utility in multi-component reactions that form multiple C-C bonds in a single step. nih.govresearchgate.net Future efforts could target the development of other cascade or domino reactions, enabling the rapid construction of complex molecular architectures from simple precursors. Investigating their potential in areas like carbometalation, conjugate addition, and photoredox-catalyzed reactions could unlock new synthetic pathways.

Table 1: Established Reaction Types for Organozinc Pivalates
Reaction TypeCatalyst SystemCoupling PartnersReference
Negishi Cross-CouplingPalladium (Pd)Unsaturated Halides nih.gov
DifluoroalkylarylationCobalt (Co)Alkenes, 1,3-Dienes, Difluoroalkyl Bromides nih.govresearchgate.net
1,2-DialkylationCobalt (Co)Dienoates, Difluoroalkyl Bromides rsc.org
Cross-CouplingCobalt (Co)N-Hydroxylamine Benzoates, Anthranils nih.gov
AlkylcarbonylationNickel (Ni)α-Trifluoromethyl Styrenes, CO researchgate.net

Development of New Catalytic Systems for Organozinc Pivalate (B1233124) Transformations

The success of organozinc pivalate chemistry is intrinsically linked to the catalyst employed. While palladium catalysts have been widely used, recent research has highlighted the significant potential of 3d transition metals like cobalt and nickel. nih.gov These metals are more earth-abundant, less expensive, and less toxic than palladium, making them highly attractive for sustainable chemical synthesis. nih.gov

Future research will undoubtedly focus on the design and development of novel catalytic systems to further enhance the reactivity and selectivity of transformations involving organozinc pivalates. This includes the synthesis of new ligands that can fine-tune the electronic and steric properties of the metal center. Such ligands could improve catalyst stability, turnover numbers, and control over regioselectivity and stereoselectivity. For instance, in cobalt-catalyzed reactions, systems composed of CoBr₂ and a bipyridine ligand have proven effective, suggesting that further optimization of the ligand framework could lead to even more active and versatile catalysts. researchgate.net

Moreover, exploring unconventional activation methods represents a promising avenue. The development of photocatalytic or electrocatalytic systems that can engage organozinc pivalates in novel reaction pathways is an emerging area of interest. These methods operate under mild conditions and can provide access to unique reactive intermediates, potentially enabling transformations that are inaccessible through traditional thermal catalysis.

Table 2: Comparison of Catalytic Systems for Organozinc Pivalate Reactions
Catalyst MetalKey AdvantagesCommon Reaction TypesReference
Palladium (Pd)Well-established, high reactivity for cross-couplingNegishi Coupling researchgate.net
Cobalt (Co)Low cost, low toxicity, earth-abundant, unique reactivity in radical processesDifunctionalization, Cross-Coupling, Alkylation nih.govrsc.orgresearchgate.net
Nickel (Ni)Cost-effective, versatile for C-C and C-heteroatom bond formationCarbonylation, Difunctionalization nih.govresearchgate.net

Exploration of Asymmetric Synthesis Applications and Enantiocontrol

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical and agrochemical industries. mdpi.com While the reactivity of organozinc pivalates is well-documented, their application in asymmetric catalysis remains a largely unexplored and highly promising field. The development of methods to control enantioselectivity in reactions involving these reagents would be a significant breakthrough.

Future research should be directed towards the design of chiral catalytic systems. This can be achieved by employing chiral ligands that can coordinate to the transition metal catalyst (e.g., cobalt, nickel, or palladium) and induce asymmetry in the product. Given the demonstrated success of cobalt and nickel catalysts in various transformations, developing chiral versions of these systems is a logical next step. The goal is to achieve high levels of enantioselectivity (high enantiomeric excess) in reactions such as asymmetric cross-coupling, conjugate additions, or multicomponent reactions.

Achieving dual enantioselective control, where either enantiomer of a product can be selectively synthesized from the same starting materials by simply changing the chiral catalyst or conditions, represents a particularly desirable goal. nih.gov The unique properties of the trifluoromethyl group on the phenyl ring of 3-(trifluoromethyl)phenylzinc pivalate can influence electronic and steric interactions in the transition state, which could be harnessed to achieve high levels of enantiocontrol. mdpi.com

Towards Sustainable and Green Synthetic Methodologies Utilizing Organozinc Pivalates

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry, aiming to develop processes that are environmentally benign and sustainable. mdpi.com Organozinc pivalates possess several inherent advantages in this context. Zinc salts have low toxicity, and the reagents themselves exhibit enhanced stability, which simplifies handling and reduces waste. orgsyn.orgorgsyn.org

Future research will aim to build upon these advantages to create even greener synthetic protocols. A major focus is the continued development of catalysts based on earth-abundant and non-toxic metals like cobalt and iron, moving away from precious metals like palladium. nih.gov Another key area is the replacement of conventional volatile organic solvents with more environmentally friendly alternatives, such as water, bio-renewable solvents, or even performing reactions under solvent-free conditions. rsc.org

Q & A

Q. What are the established synthetic routes for preparing 3-(Trifluoromethyl)phenylzinc pivalate?

  • Methodological Answer : A common approach involves transmetallation of a pre-formed organohalide precursor (e.g., 3-(trifluoromethyl)benzyl bromide) with zinc pivalate. For example, cobalt-catalyzed reactions often employ arylzinc pivalates generated in situ by reacting aryl halides with zinc dust in the presence of pivalic acid . Key steps include:

Synthesis of 3-(trifluoromethyl)benzyl bromide via bromination of the methyl group on 3-(trifluoromethyl)toluene using N-bromosuccinimide (NBS) under radical initiation .

Transmetallation with zinc pivalate under anhydrous conditions (e.g., THF, −30°C to 0°C) to form the zinc reagent.

  • Critical Parameters : Anhydrous solvents, controlled temperature, and exclusion of oxygen to prevent decomposition.

Q. How is this compound characterized for purity and structure?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm the absence of residual halides and the integrity of the trifluoromethyl group.
  • Gas Chromatography (GC) : Used to assess purity (>95% as per catalog data) .
  • Elemental Analysis : Validates the empirical formula (e.g., C12_{12}H13_{13}F3_3O2_2) .

Q. What are the typical reaction types involving this reagent?

  • Methodological Answer : Primarily used in cross-coupling reactions , such as cobalt-catalyzed difluoroalkylarylation of alkenes. Example:
  • Three-component coupling with alkenes and bromodifluoroacetates to install fluorinated motifs .
  • Regioselectivity : Favors aryl addition to the terminal position of alkenes (83% yield under optimized CoBr2_2 catalysis) .

Q. How should this reagent be handled and stored?

  • Methodological Answer :
  • Storage : Under inert atmosphere (argon/nitrogen) at −20°C to prevent hydrolysis/oxidation.
  • Handling : Use Schlenk lines or gloveboxes for air-sensitive steps. Quench residual zinc with aqueous NH4_4Cl during workup .

Advanced Research Questions

Q. What mechanistic role does this compound play in cobalt-catalyzed cross-couplings?

  • Methodological Answer :
  • Catalytic Cycle : The zinc reagent transfers the aryl group to a low-valent cobalt(I) intermediate, enabling sequential alkene insertion and difluoroalkyl radical capture.
  • Key Evidence : Reversing the order of reagent addition (arylzinc before bromodifluoroacetate) alters product distribution (57% vs. 79% yield), suggesting a Co(I)-mediated pathway .

Q. How does this reagent compare to other organometallic reagents (e.g., Grignards) in fluorinated C–C bond formation?

  • Methodological Answer :
  • Advantages : Higher functional group tolerance (e.g., compatible with esters, nitriles) compared to Grignards.
  • Limitations : Requires transition-metal catalysts (e.g., Co, Pd) for activation, unlike stoichiometric Grignard reactions.
  • Data Comparison :
Reagent TypeCatalyst RequiredFunctional Group ToleranceYield Range
OrganozincCo/PdHigh57–83%
GrignardNoneLow40–70%
Source: .

Q. What strategies optimize regioselectivity in cobalt-catalyzed reactions with this reagent?

  • Methodological Answer :
  • Ligand Design : Electron-deficient ligands enhance electrophilic cobalt intermediates, favoring terminal alkene addition.
  • Temperature Control : Lower temperatures (−10°C) improve selectivity by slowing competing pathways.
  • Substrate Engineering : Electron-withdrawing groups on alkenes direct addition to the β-position .

Q. How can researchers resolve contradictions in yield data under varying reaction conditions?

  • Methodological Answer :
  • Case Study : Yield drops to 57% when arylzinc is added before bromodifluoroacetate (vs. 79% in reverse order).
  • Troubleshooting :

Monitor catalyst oxidation state (e.g., EPR for Co(I) vs. Co(II)).

Use stoichiometric control experiments to isolate intermediates.

  • Conclusion : Order-dependent reactivity suggests a Co(I)-initiated radical mechanism .

Q. What are the limitations of current methodologies using this reagent?

  • Methodological Answer :
  • Scope Restrictions : Poor reactivity with sterically hindered alkenes (e.g., cyclohexenes).
  • Catalyst Loading : High CoBr2_2 requirements (10 mol%) increase cost.
  • Mitigation : Screening bidentate ligands (e.g., bipyridine) reduces catalyst loading to 5 mol% while maintaining yield .

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